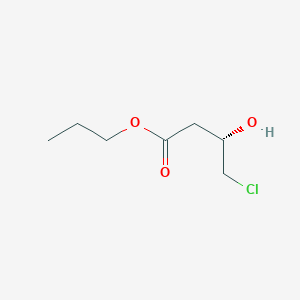

Propyl (S)-4-chloro-3-hydroxybutanoate

描述

Structure

3D Structure

属性

分子式 |

C7H13ClO3 |

|---|---|

分子量 |

180.63 g/mol |

IUPAC 名称 |

propyl (3S)-4-chloro-3-hydroxybutanoate |

InChI |

InChI=1S/C7H13ClO3/c1-2-3-11-7(10)4-6(9)5-8/h6,9H,2-5H2,1H3/t6-/m0/s1 |

InChI 键 |

KFHFKBSXONJDPU-LURJTMIESA-N |

手性 SMILES |

CCCOC(=O)C[C@@H](CCl)O |

规范 SMILES |

CCCOC(=O)CC(CCl)O |

产品来源 |

United States |

Advanced Asymmetric Synthesis of Propyl S 4 Chloro 3 Hydroxybutanoate

Biocatalytic Approaches for Enantioselective Reduction

Biocatalysis offers a powerful and selective alternative to traditional chemical synthesis for the production of chiral molecules like propyl (S)-4-chloro-3-hydroxybutanoate. The core of this approach lies in the enantioselective reduction of the prochiral ketone, propyl 4-chloro-3-oxobutanoate, facilitated by enzymes, primarily oxidoreductases. These biocatalytic transformations can be carried out using whole microbial cells or with isolated, and often purified, enzyme systems.

Exploration of Microbial Strains for Stereocontrol

The use of whole microbial cells as biocatalysts is an attractive strategy as it circumvents the need for enzyme purification and provides a cellular environment where cofactor regeneration is often intrinsically managed. Various microorganisms, including yeasts and bacteria, have been screened and optimized for their ability to stereoselectively reduce β-keto esters.

Yeasts, particularly species of Saccharomyces and Candida, are well-established biocatalysts for the asymmetric reduction of carbonyl compounds. Baker's yeast (Saccharomyces cerevisiae), in particular, is a readily available and cost-effective option. However, a significant challenge with using baker's yeast is the presence of multiple reductase enzymes with varying stereoselectivities, which can lead to the formation of a mixture of (S) and (R)-enantiomers, thereby lowering the enantiomeric excess (e.e.) of the desired product. springernature.comacs.org

Research has shown that the stereochemical outcome of yeast-mediated reductions can be influenced by several factors, including the yeast strain, cultivation conditions, and the presence of additives in the reaction medium. For instance, the reduction of ethyl 4-chloro-3-oxobutanoate with baker's yeast in the presence of additives like allyl bromide or allyl alcohol has been shown to significantly enhance the enantioselectivity, yielding the desired (S)-enantiomer with high e.e. researchgate.netharvard.edu These additives are believed to selectively inhibit certain reductases, thereby favoring the activity of the enzyme responsible for the formation of the (S)-alcohol.

Furthermore, genetic engineering of baker's yeast has emerged as a powerful tool to improve its performance in β-keto ester reductions. By creating strains that either lack or overexpress specific reductase enzymes, it is possible to tailor the biocatalyst for a particular stereoselective transformation. springernature.comacs.org This approach has the potential to generate highly stereoselective "designer" yeast strains for the synthesis of specific chiral alcohols.

| Biocatalyst | Substrate | Additive | Conversion (%) | e.e. (%) | Enantiomer |

| Baker's Yeast | Ethyl 4-chloro-3-oxobutanoate | Allyl Alcohol | 100 | 91 | (S) |

| Baker's Yeast | Ethyl 4-chloro-3-oxobutanoate | Allyl Bromide | 98 | 97 | (R) |

| Candida parapsilosis ATCC 7330 | Ethyl 4-chloro-3-oxobutanoate | None | 95 | >99 | (S) |

Various bacterial species have also been successfully employed as whole-cell biocatalysts for the asymmetric reduction of 4-chloro-3-oxobutanoate esters. Lactobacillus kefir, for example, has demonstrated high efficiency in the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, achieving a high yield and an excellent enantiomeric excess of 99.5%. springernature.com

A significant advancement in this area is the use of recombinant Escherichia coli strains. These engineered bacteria are designed to overexpress specific reductase enzymes with desired stereoselectivity. For instance, E. coli cells have been engineered to express a carbonyl reductase from Candida magnoliae. researchgate.netnih.gov This recombinant whole-cell system has proven to be highly effective for the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, achieving high yields and an enantiomeric excess of over 99.9%. nih.gov

The advantage of using recombinant E. coli lies in the ability to create a robust and highly specific biocatalyst. By expressing a single, highly selective reductase, the issue of competing enzymes with opposite stereoselectivities, often encountered with wild-type microorganisms, is eliminated. Furthermore, these whole-cell systems can be engineered to co-express other enzymes, such as those involved in cofactor regeneration, to create a self-sustaining and efficient biocatalytic process. researchgate.net

| Biocatalyst | Substrate | Yield (%) | e.e. (%) |

| Lactobacillus kefir | Ethyl 4-chloro-3-oxobutanoate | 97 | 99.5 |

| Recombinant E. coli (expressing Candida magnoliae reductase) | Ethyl 4-chloro-3-oxobutanoate | >99 | >99.9 |

| Recombinant E. coli (expressing Sporobolomyces salmonicolor reductase) | Ethyl 4-chloro-3-oxobutanoate | 94.1 | 91.7 |

Enzyme-Catalyzed Reductions with Isolated Systems

While whole-cell systems offer convenience, the use of isolated enzymes provides greater control over the reaction conditions and eliminates potential side reactions catalyzed by other cellular components. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the primary classes of enzymes employed for the enantioselective reduction of ketoesters.

A variety of KREDs and ADHs from different microbial sources have been identified and characterized for their ability to catalyze the synthesis of (S)-4-chloro-3-hydroxybutanoate esters with high stereoselectivity. For instance, a carbonyl reductase from Chryseobacterium sp. CA49, designated as ChKRED20, has been shown to produce ethyl (S)-4-chloro-3-hydroxybutanoate with excellent stereoselectivity (>99.5% e.e.). researchgate.net Through protein engineering, a thermostabilized mutant of this enzyme was developed, which allowed for rapid and efficient synthesis at elevated temperatures. researchgate.net

Similarly, an NADPH-dependent aldehyde reductase isolated from Sporobolomyces salmonicolor has been successfully used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. springernature.com In a biphasic system, this enzyme produced the corresponding (R)-alcohol with a high molar yield and good enantiomeric excess.

Alcohol dehydrogenases are another important class of enzymes for this transformation. A secondary alcohol dehydrogenase from Candida parapsilosis has been expressed in E. coli and used for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate with over 99% e.e. nih.gov

The selection of the appropriate KRED or ADH is crucial as it determines the stereochemical outcome of the reaction, with different enzymes favoring the formation of either the (S) or (R) enantiomer.

| Enzyme | Source Organism | Substrate | Yield (%) | e.e. (%) | Enantiomer |

| Carbonyl Reductase (ChKRED20 mutant) | Chryseobacterium sp. CA49 | Ethyl 4-chloro-3-oxobutanoate | 95 | >99.5 | (S) |

| Aldehyde Reductase | Sporobolomyces salmonicolor | Ethyl 4-chloro-3-oxobutanoate | 95.4 | 86 | (R) |

| Secondary Alcohol Dehydrogenase | Candida parapsilosis | Ethyl 4-chloro-3-oxobutanoate | 95.2 | >99 | (R) |

A critical aspect of using isolated KREDs and ADHs is the requirement for stoichiometric amounts of expensive nicotinamide (B372718) cofactors (NADH or NADPH). To make these processes economically viable, in situ regeneration of the consumed cofactor is essential. This is typically achieved through two main strategies: enzyme-coupled and substrate-coupled regeneration.

In enzyme-coupled regeneration, a second enzyme and a sacrificial co-substrate are added to the reaction mixture. The second enzyme catalyzes the oxidation of the co-substrate, which in turn reduces the oxidized cofactor back to its active form. A widely used system involves glucose dehydrogenase (GDH) and glucose. GDH oxidizes glucose to gluconolactone, regenerating NADPH or NADH for the primary KRED or ADH-catalyzed reduction. researchgate.netnih.gov Another common enzyme for this purpose is formate (B1220265) dehydrogenase (FDH), which uses formate as the sacrificial substrate. nih.gov

Substrate-coupled regeneration involves using a single enzyme that can catalyze both the reduction of the target ketoester and the oxidation of a sacrificial co-substrate. A common co-substrate for this purpose is isopropanol (B130326), which is oxidized to acetone. nih.gov This approach simplifies the reaction setup by requiring only one enzyme.

Protein engineering also plays a vital role in developing efficient cofactor regeneration systems. For instance, FDHs have been engineered to have a higher affinity for NADP+, making them more suitable for regenerating NADPH. nih.gov Similarly, isopropanol dehydrogenases have been engineered for improved thermostability and altered cofactor specificity. nih.gov

| Regeneration System | Auxiliary Enzyme | Sacrificial Substrate | Primary Enzyme Type |

| Enzyme-Coupled | Glucose Dehydrogenase (GDH) | Glucose | KRED/ADH |

| Enzyme-Coupled | Formate Dehydrogenase (FDH) | Formate | KRED/ADH |

| Substrate-Coupled | (Same as primary enzyme) | Isopropanol | ADH |

Substrate Scope and Enantioselectivity Studies

The utility of biocatalysts in asymmetric synthesis is significantly enhanced by their ability to accept a wide range of substrates while maintaining high enantioselectivity. Studies on various microbial reductases have demonstrated their broad applicability in the synthesis of chiral haloalcohols. For instance, a recombinant E. coli expressing a carbonyl reductase from Candida magnoliae (CmCR) has shown remarkable versatility. This whole-cell biocatalyst efficiently reduces various aliphatic and aromatic ketones to their corresponding (S)-alcohols with excellent enantiomeric excess (e.e.), often exceeding 99.9%. researchgate.net Similarly, reductases from Saccharomyces cerevisiae, such as YDL124W, have been identified to exclusively produce the (S)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate. nih.gov

The substrate scope is not limited to simple ketones. Various β-keto esters with different ester functionalities and substitution patterns are also effectively reduced. The enantioselectivity, however, can be influenced by the nature of the substrate. While many reductases show a strong preference for producing the (S)-enantiomer, others, like YOR120W and YOL151W from Saccharomyces cerevisiae, yield the (R)-form, highlighting the diversity of available biocatalysts for accessing either enantiomer. nih.gov

| Substrate | Product | Enantiomeric Excess (e.e.) (%) | Configuration |

|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99.9 | S |

| Methyl acetoacetate | Methyl (S)-3-hydroxybutyrate | >99.9 | S |

| Acetophenone | (S)-1-Phenylethanol | >99.9 | S |

| 2-Pentanone | (S)-2-Pentanol | >99.9 | S |

Process Intensification and Bioreactor Design for Enhanced Yields

To move from laboratory-scale synthesis to industrial production, process intensification and bioreactor design are critical. A major challenge in the biocatalytic reduction of 4-chloro-3-oxobutanoate esters is substrate and product inhibition, which can significantly lower reaction rates and final yields. researchgate.net One effective strategy to overcome this is the use of whole-cell biocatalysts that co-express both the desired carbonyl reductase and a cofactor regenerating enzyme, such as glucose dehydrogenase. nih.govnih.gov This creates a self-sustaining system for the expensive nicotinamide cofactor (NADH or NADPH), a key component of these enzymatic reductions.

Furthermore, advanced bioreactor configurations aim to mitigate inhibition effects. For example, in situ product removal using macroporous adsorption resins has proven highly effective. researchgate.net In one study, the application of HZ 814 resin allowed for the complete conversion of a very high substrate concentration (3000 mM) of ethyl 4-chloro-3-oxobutanoate, achieving a product yield of 98.2% and an enantiomeric excess of 99.4%. researchgate.net This approach prevents the accumulation of the product to inhibitory levels, thereby maintaining high enzyme activity throughout the process.

Monophasic and Biphasic Solvent Systems in Biocatalysis

The choice of the reaction medium is another crucial factor in optimizing biocatalytic processes. While aqueous monophasic systems are common, they can suffer from the low solubility of hydrophobic substrates and the instability of certain reactants. organic-chemistry.org Biphasic solvent systems, consisting of an aqueous phase containing the biocatalyst and an immiscible organic phase that dissolves the substrate and product, offer a powerful solution. nih.gov

| System Type | Solvent(s) | Key Advantage | Reported Yield (%) | Reported e.e. (%) |

|---|---|---|---|---|

| Monophasic | Aqueous buffer | Simplicity | Variable | >99 |

| Biphasic | Water/n-butyl acetate | Overcomes substrate instability and product inhibition | 90.7 | >99 |

| Biphasic | Aqueous/Dibutylphthalate | Improved bioconversion efficiency | 94.8 | 97.9 |

| Biphasic | Aqueous/[bmim]PF6 (Ionic Liquid) | Reduced toxicity and ease of separation | - | - |

Chemocatalytic Methodologies for Enantioselective Preparation

Alongside biocatalysis, chemocatalytic methods, particularly asymmetric hydrogenation, offer a potent alternative for the enantioselective synthesis of this compound.

Asymmetric Hydrogenation of 4-Chloro-3-oxobutanoate Precursors

The asymmetric hydrogenation of β-keto esters is a well-established and highly efficient method for producing chiral β-hydroxy esters. This transformation typically employs transition metal catalysts, most notably ruthenium, rhodium, and iridium, in combination with chiral ligands. nih.gov The reaction involves the direct addition of molecular hydrogen across the carbonyl group of the β-keto ester precursor, with the chiral catalyst directing the approach of hydrogen to one of the two prochiral faces of the ketone, thus establishing the stereocenter.

The efficiency and enantioselectivity of this process are highly dependent on the choice of catalyst, ligand, solvent, and reaction conditions such as temperature and hydrogen pressure. ethz.ch For β-keto esters, ruthenium-based catalysts have been particularly successful, demonstrating high activity and enantioselectivity for a broad range of substrates. researchgate.net

Chiral Ruthenium (Ru) Catalysts (e.g., BINAP-Ru complexes)

Among the most successful catalysts for the asymmetric hydrogenation of β-keto esters are ruthenium complexes bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). orgsyn.org Both (R)- and (S)-BINAP are commercially available, allowing for the synthesis of either enantiomer of the desired product. The general structure of these catalysts is often represented as RuX₂(BINAP), where X can be a halide or a carboxylate. orgsyn.org

The preparation of these catalysts can be achieved in situ or by using pre-formed complexes. For instance, reacting [RuCl₂(benzene)]₂ with (R)-BINAP in N,N-dimethylformamide yields a complex that is highly effective for the hydrogenation of methyl 3-oxobutanoate, affording the corresponding (R)-hydroxy ester in 97% isolated yield and >99% e.e. orgsyn.org The substrate scope is generally broad, and the catalysts exhibit excellent enantioselectivity for a variety of β-keto esters. researchgate.net This methodology has been applied to the practical synthesis of important pharmaceutical intermediates.

| Substrate | Catalyst | Product | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| Methyl 3-oxobutanoate | (R)-BINAP-Ru(II) complex | (R)-Methyl 3-hydroxybutanoate | 97 | >99 |

| Ethyl benzoylacetate | (S)-BINAP-Ru(II) complex | Ethyl (S)-3-hydroxy-3-phenylpropanoate | 100 | 98 |

| Ethyl 4-chloro-3-oxobutanoate | (S)-BINAP-Ru(II) complex | Ethyl (S)-4-chloro-3-hydroxybutanoate | High yield and enantioselectivity reported |

Ligand Design and Catalyst Optimization for Stereocontrol

The asymmetric hydrogenation of β-keto esters is a powerful tool for the synthesis of chiral β-hydroxy esters. The success of this approach hinges on the design of chiral ligands that, when coordinated to a metal center, create a chiral environment capable of differentiating between the two enantiotopic faces of the ketone. Ruthenium-based catalysts, particularly those bearing chiral phosphine (B1218219) ligands, have demonstrated remarkable efficacy in this regard.

One of the most successful classes of ligands for the asymmetric hydrogenation of β-keto esters is the atropisomeric biaryl diphosphines, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). The C2-symmetry of the BINAP ligand is crucial for achieving high levels of enantioselectivity. The rigid backbone of BINAP forces the phenyl groups on the phosphorus atoms into a specific conformation, creating a well-defined chiral pocket around the ruthenium center.

The general mechanism for the Ru-BINAP catalyzed hydrogenation of a β-keto ester involves the coordination of the keto group to the ruthenium center. Hydrogen is then delivered from the metal to the carbonyl carbon, with the BINAP ligand directing the approach of the hydrogen to one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess.

Optimization of the catalyst system involves modifying the ligand structure and the reaction conditions. For instance, electron-donating or electron-withdrawing groups on the phenyl rings of the BINAP ligand can influence the electronic properties of the ruthenium center, thereby affecting its catalytic activity and selectivity. The choice of solvent and the hydrogen pressure are also critical parameters that need to be optimized for each specific substrate. While much of the research has focused on the synthesis of the ethyl or methyl esters, these conditions are generally applicable to the synthesis of this compound.

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| Ru-BINAP | Methyl 2-(benzamidomethyl)-3-oxobutanoate | 99% | High | rsc.org |

| RuCl[(p-cymene)(BINAP)]Cl | N-heteroaryl vinyl ethers | Good to Excellent | Good | rsc.org |

Organocatalytic Asymmetric Reductions

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. In the context of reducing ketones, chiral small organic molecules can act as catalysts, activating the reducing agent and controlling the stereochemical outcome of the reaction.

A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst derived from proline. alfa-chemistry.comwikipedia.orgresearchgate.net This catalyst coordinates with a borane (B79455) reducing agent (e.g., borane-tetrahydrofuran (B86392) complex or borane dimethyl sulfide) to form a chiral complex. This complex then coordinates to the ketone, positioning the carbonyl group for a highly enantioselective hydride transfer from the borane. alfa-chemistry.com

The stereochemical outcome of the CBS reduction is predictable based on the stereochemistry of the proline-derived catalyst. The transition state involves a six-membered ring-like structure where the bulky substituents on the catalyst direct the approach of the borane to one face of the ketone, thus ensuring high enantioselectivity. alfa-chemistry.com The CBS reduction is known for its broad substrate scope and typically provides high enantiomeric excesses for the reduction of a wide variety of ketones. researchgate.netias.ac.in

| Catalyst | Reducing Agent | Substrate Type | Enantiomeric Excess (ee) |

| Chiral Oxazaborolidine (CBS catalyst) | Borane (BH3) | Prochiral Ketones | >95% |

This table provides a general overview of the CBS reduction's capabilities.

Other Advanced Chemical Stereoselective Pathways

Beyond asymmetric hydrogenation and organocatalytic reductions, other advanced methods have been developed for the stereoselective synthesis of chiral alcohols. Asymmetric transfer hydrogenation represents a significant and practical approach.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a process where hydrogen is transferred from a hydrogen donor molecule, such as 2-propanol or formic acid, to a substrate, mediated by a chiral catalyst. The Noyori-type catalysts, which are ruthenium(II) complexes coordinated with a chiral diamine ligand and an arene ligand (e.g., p-cymene), are highly effective for the asymmetric transfer hydrogenation of ketones. chem-station.comorganic-chemistry.org

The mechanism of the Noyori asymmetric transfer hydrogenation is believed to involve a metal-ligand bifunctional catalysis. The amine ligand of the catalyst and the ruthenium center work in concert to facilitate the hydrogen transfer. The N-H proton of the diamine ligand interacts with the carbonyl oxygen of the substrate, while the hydride is transferred from the ruthenium center to the carbonyl carbon. This concerted mechanism in a six-membered transition state accounts for the high efficiency and enantioselectivity of the reaction. chem-station.com These catalysts are known to be effective for a broad range of ketones, including β-keto esters.

| Catalyst System | Hydrogen Donor | Substrate Type | Enantiomeric Excess (ee) |

| Ru(II)-arene-tosyldiamine | 2-propanol/KOH or HCOOH/Et3N | Ketones | High |

This table illustrates the general performance of Noyori-type catalysts in asymmetric transfer hydrogenation.

Chemical Transformations and Synthetic Utility of Propyl S 4 Chloro 3 Hydroxybutanoate

Derivatization to Access Other Chiral Synthons

The strategic manipulation of the functional groups of propyl (S)-4-chloro-3-hydroxybutanoate allows for its conversion into a range of other valuable chiral intermediates. These transformations typically involve reactions at the C-4 position, where the chlorine atom resides, and modifications of the ester group.

Conversion to Chiral 4-Substituted 3-Hydroxybutanoic Acid Derivatives

While specific examples detailing the conversion of the propyl ester are not extensively documented in publicly available literature, the chemical reactivity of the analogous ethyl ester, ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), provides a strong indication of the synthetic possibilities. The chloro group at the C-4 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of substituents. This transformation leads to the generation of a library of chiral 4-substituted 3-hydroxybutanoic acid derivatives, which are themselves valuable intermediates in the synthesis of various pharmaceuticals and natural products.

For instance, the reaction of (S)-CHBE with various nucleophiles can yield derivatives with new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds at the C-4 position. These reactions are typically carried out in the presence of a suitable base to facilitate the substitution process. The resulting products retain the (S)-stereochemistry at the C-3 hydroxyl group, thus preserving the chiral integrity of the starting material.

Halogen Displacement and Substitution Reactions

The displacement of the chlorine atom in this compound is a key transformation that unlocks its synthetic potential. This reaction can be achieved with a variety of nucleophiles, leading to the formation of a diverse set of chiral building blocks.

One notable example involves the reaction of the closely related ethyl (S)-4-chloro-3-hydroxybutanoate with a cyanide source. This reaction, catalyzed by a halohydrin dehalogenase, results in the formation of ethyl (R)-4-cyano-3-hydroxybutyrate. rsc.org This transformation is significant as it not only displaces the halogen but also introduces a versatile cyano group, which can be further elaborated into other functional groups such as carboxylic acids, amines, or amides.

Another important application of halogen displacement is in the synthesis of nitrogen-containing compounds. For example, the reaction of this compound with an amine nucleophile, such as glycinamide (B1583983), leads to the substitution of the chloride atom by the amino group of the glycinamide. google.com This reaction is a crucial step in the pathway towards the formation of chiral hydroxypyrrolidinones. google.com

The following table summarizes representative halogen displacement reactions:

| Starting Material | Reagent(s) | Product | Key Transformation |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | Cyanide, Halohydrin dehalogenase | Ethyl (R)-4-cyano-3-hydroxybutyrate | Displacement of chloride with a cyano group |

| This compound | Glycinamide, Base | Propyl (S)-4-(glycinamido)-3-hydroxybutanoate | Displacement of chloride with an amino group |

Ester Modification and Transesterification Reactions

The propyl ester functionality of this compound can be modified through various esterification and transesterification reactions. These transformations are useful for altering the physical and chemical properties of the molecule, such as its solubility or reactivity in subsequent steps.

Transesterification can be accomplished by reacting the propyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the straightforward conversion to other alkyl esters, such as methyl or ethyl esters, which may be more suitable for specific synthetic applications. While detailed studies on the transesterification of this compound are not prevalent, the general principles of ester chemistry suggest that this transformation is readily achievable under standard conditions.

Cyclization Reactions for Chiral Heterocycle Formation

The bifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions, leading to the formation of valuable chiral heterocyclic compounds. These heterocycles are common structural motifs in many biologically active molecules.

Synthesis of Chiral Lactones (e.g., γ-butyrolactones)

This compound can be converted into chiral (S)-3-hydroxy-γ-butyrolactone through an intramolecular cyclization reaction. This transformation is typically achieved under acidic conditions. google.com The reaction proceeds via protonation of the ester carbonyl, making it more susceptible to nucleophilic attack by the hydroxyl group at the C-3 position. The subsequent intramolecular transesterification results in the formation of the five-membered lactone ring with the concomitant elimination of propanol.

The resulting (S)-3-hydroxy-γ-butyrolactone is an important chiral building block used in the synthesis of a variety of natural products and pharmaceuticals. researchgate.net The efficiency of this cyclization makes it an attractive route for accessing this valuable chiral synthon.

The following table outlines the cyclization to form a chiral lactone:

| Starting Material | Condition(s) | Product | Heterocycle Formed |

| This compound | Acidic | (S)-3-hydroxy-γ-butyrolactone | γ-butyrolactone |

Pathways to Enantiopure Hydroxypyrrolidinones

This compound serves as a key intermediate in the synthesis of enantiopure hydroxypyrrolidinones. A common pathway involves a two-step sequence starting with the displacement of the chloride by an amine, followed by an intramolecular cyclization.

For instance, the reaction of this compound with glycinamide first leads to the formation of an acyclic intermediate through nucleophilic substitution of the chlorine atom. google.com This intermediate, which contains both an ester and an amide functionality, can then undergo intramolecular cyclization. The cyclization is typically promoted by a base and involves the amide nitrogen attacking the ester carbonyl, leading to the formation of the five-membered pyrrolidinone ring and the elimination of propanol. This process yields an optically pure (S)-4-hydroxy-2-pyrrolidinone derivative. google.com

This synthetic route provides an efficient method for the construction of the chiral hydroxypyrrolidinone core, which is a key structural element in a number of nootropic drugs.

Nucleophilic Attack and Further Functionalization

The primary chloride and the secondary hydroxyl group in this compound are the main sites for nucleophilic attack and further functionalization. The stereocenter at the C3 position influences the stereochemical outcome of these reactions, allowing for the synthesis of a wide range of enantiomerically pure compounds.

The displacement of the chloride at the C4 position by carbon nucleophiles is a key strategy for extending the carbon chain of this compound. A notable example of this is the reaction with cyanide ions, which introduces a new carbon-carbon bond and provides a handle for further transformations.

In a well-documented synthetic route, ethyl (S)-4-chloro-3-hydroxybutanoate is converted to ethyl (R)-4-cyano-3-hydroxybutyrate. nih.govresearchgate.net This reaction is often carried out using sodium cyanide in a buffered aqueous solution, and can be catalyzed by enzymes such as halohydrin dehalogenase. nih.gov The reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the C4 position, although the stereocenter at C3 remains unaffected. The resulting cyanohydrin is a valuable intermediate that can be further elaborated, for instance, into the side chain of the cholesterol-lowering drug, atorvastatin. nih.govtandfonline.com

The following table summarizes a typical enzymatic conversion of the ethyl ester to its cyano derivative:

| Reactant | Reagent | Product | Catalyst | pH | Yield | Reference |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | Sodium cyanide | Ethyl (R)-4-cyano-3-hydroxybutyrate | Halohydrin dehalogenase | 8.0 | ~97% | nih.gov |

While reactions with cyanide are well-established, the use of other carbon nucleophiles, such as organometallic reagents, is less documented in the literature for this specific substrate. However, the general reactivity of primary chlorides suggests that reactions with organocuprates (Gilman reagents) could provide a pathway for the introduction of alkyl or aryl groups in a stereocontrolled manner. masterorganicchemistry.comyoutube.com

The primary chloride in this compound is also susceptible to nucleophilic substitution by amines and other nitrogen-containing nucleophiles, providing a direct route to chiral amino alcohols. A prominent example is the synthesis of L-carnitine, a compound essential for fatty acid metabolism. researchgate.net

The synthesis of L-carnitine from (R)-4-chloro-3-hydroxybutyrate derivatives (which can be obtained from the corresponding (S)-enantiomer) involves the displacement of the chloride by trimethylamine. researchgate.net This reaction is typically carried out in an aqueous solution and proceeds via a direct SN2 substitution. The resulting quaternary ammonium (B1175870) salt is then hydrolyzed to yield L-carnitine.

The following table outlines the key amination step in the synthesis of L-carnitine from the ethyl ester:

| Reactant | Reagent | Product | Solvent | Temperature | Reference |

| Ethyl (R)-4-chloro-3-hydroxybutanoate | Trimethylamine | (R)-3-hydroxy-4-(trimethylammonio)butanoate (L-carnitine) | Water | 80°C | researchgate.net |

Beyond direct amination, the hydroxyl group can be activated to facilitate substitution or the molecule can be converted into an epoxide, which can then be opened by various nucleophiles, including nitrogen-based ones, to afford a range of amino alcohols. youtube.comencyclopedia.pubmdpi.comyoutube.comyoutube.com

Role as an Advanced Intermediate in Complex Molecule Construction

This compound and its analogues are highly valued as advanced intermediates in the synthesis of a variety of complex and biologically important molecules. Its pre-installed stereocenter and versatile functional groups allow for efficient and stereocontrolled construction of target molecules.

As previously mentioned, a significant application of this chiral building block is in the synthesis of the side chains of statin drugs, such as atorvastatin. nih.govtandfonline.com The synthesis of the key intermediate, ethyl (R)-4-cyano-3-hydroxybutyrate, directly from ethyl (S)-4-chloro-3-hydroxybutanoate highlights its utility. nih.gov

Furthermore, this compound is a precursor for the synthesis of other pharmacologically active compounds, including (R)-4-amino-3-hydroxybutyric acid (GABOB), a GABA agonist, and (R)-4-hydroxy-2-pyrrolidone. researchgate.net The synthesis of these molecules relies on the strategic manipulation of the chloro, hydroxyl, and ester functionalities of the starting material.

The versatility of this compound is further demonstrated by its potential for conversion into other useful chiral synthons. For example, intramolecular cyclization can lead to the formation of chiral epoxides or lactones, which can then be used in a variety of synthetic transformations. youtube.comencyclopedia.pubmdpi.comyoutube.comyoutube.com

The following table lists some of the complex molecules synthesized from (S)-4-chloro-3-hydroxybutanoate derivatives:

| Starting Material | Target Molecule | Key Transformation(s) | Reference |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | Atorvastatin side-chain precursor | Nucleophilic substitution with cyanide | nih.govtandfonline.com |

| (R)-4-chloro-3-hydroxybutyrate derivatives | L-carnitine | Nucleophilic substitution with trimethylamine | researchgate.net |

| Ethyl (R)-4-chloro-3-hydroxybutanoate | (R)-4-amino-3-hydroxybutyric acid (GABOB) | Amination and hydrolysis | researchgate.net |

| Ethyl (R)-4-chloro-3-hydroxybutanoate | (R)-4-hydroxy-2-pyrrolidone | Intramolecular cyclization | researchgate.net |

Analytical Methodologies for Stereochemical Purity and Reaction Process Monitoring

Chiral Chromatographic Techniques for Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) is a critical quality attribute for chiral compounds, quantifying the purity of one enantiomer in a mixture. Chiral chromatography is the cornerstone for this determination, physically separating the enantiomers to allow for their individual quantification.

Gas chromatography utilizing chiral stationary phases (CSPs) is a powerful method for separating volatile enantiomers. For compounds like propyl (S)-4-chloro-3-hydroxybutanoate, direct analysis can be challenging due to the polarity of the hydroxyl group. Therefore, derivatization is often a necessary prerequisite to enhance volatility and improve chromatographic resolution. A common approach involves converting the hydroxyl group to an ester, for instance, through reaction with acetic anhydride (B1165640). asianpubs.org

The derivatized enantiomers are then separated on a GC column containing a CSP, such as one based on cyclodextrin (B1172386) derivatives. gcms.cz For the closely related compound ethyl (S)-4-chloro-3-hydroxybutanoate, a CP-Chirasil Dex CB column has been successfully used. asianpubs.org The differential interaction between the enantiomers and the chiral phase leads to different retention times, allowing for their separation and quantification by a detector like a Flame Ionization Detector (FID). The enantiomeric excess is calculated from the relative peak areas of the two enantiomer derivatives.

Table 1: Example GC Conditions for Enantiomeric Excess Analysis of Derivatized (S)-4-chloro-3-hydroxybutanoate Esters Data based on methodology for the ethyl ester analog. asianpubs.org

| Parameter | Value |

| Column | CP-Chirasil Dex CB |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 3 °C/min to 130 °C, then 10 °C/min to 180 °C (1 min) |

| Carrier Gas | Nitrogen |

| Detector | Flame Ionization Detector (FID) |

| Derivatization | Acetic anhydride with pyridine (B92270) and DMAP |

High-Performance Liquid Chromatography (HPLC) is arguably the most widely used technique for determining enantiomeric excess due to its high resolution, sensitivity, and versatility. heraldopenaccess.us Direct separation of the this compound enantiomers can be achieved without derivatization using a suitable chiral stationary phase.

CSPs for HPLC are available in many varieties, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, and macrocyclic antibiotics. mdpi.com The choice of column and mobile phase is critical for achieving baseline separation of the enantiomers. A non-specific detector, such as a UV detector, is typically used to quantify the separated enantiomers based on their peak areas. researchgate.net The high accuracy and precision of chiral HPLC make it the instrument of choice for quality control in pharmaceutical production. heraldopenaccess.us

Spectroscopic Methods for Absolute Configuration and Stereochemical Assignment

While chromatography excels at quantifying the ratio of enantiomers, spectroscopic methods are essential for confirming the absolute configuration (i.e., assigning the (S) or (R) designation) and providing orthogonal verification of stereochemical purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. libretexts.org However, by introducing a chiral shift reagent, it is possible to differentiate them. These reagents, typically complexes of lanthanide metals like europium with a chiral ligand, form diastereomeric complexes with the enantiomers of the analyte. rsc.orgnih.gov

These newly formed diastereomeric complexes are no longer mirror images and thus have distinct NMR spectra. libretexts.org The differential interaction results in a separation of signals (enantiomeric shift differences) for corresponding protons or carbons in the two enantiomers. nih.gov For this compound, the hydroxyl and ester carbonyl groups can coordinate with the lanthanide reagent. By integrating the separated peaks, the enantiomeric ratio can be determined directly from the NMR spectrum. libretexts.org

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. libretexts.org

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. wikipedia.org A chiral molecule will rotate the plane of polarized light, and the magnitude and sign of this rotation change with wavelength, often showing a characteristic curve known as a Cotton effect around wavelengths where the molecule absorbs light. libretexts.org

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. libretexts.org This differential absorption also produces a characteristic spectrum.

Both ORD and CD spectra are unique for a specific enantiomer; its mirror image will produce a mirror-image spectrum. libretexts.org By comparing the experimentally obtained ORD or CD spectrum of the synthesized propyl 4-chloro-3-hydroxybutanoate with that of a known standard or with theoretical predictions, its absolute (S)-configuration can be unequivocally confirmed. These techniques are highly sensitive to the three-dimensional arrangement of atoms and are thus powerful tools for stereochemical assignment. wikipedia.orglibretexts.org

In-Process Analytical Technologies for Reaction Monitoring

Effective monitoring of the synthetic process is crucial for optimizing reaction conditions, maximizing yield, and ensuring high enantioselectivity. In-process analytical technologies allow for real-time or near-real-time tracking of the reaction progress. For the synthesis of this compound, which is often produced via the asymmetric reduction of propyl 4-chloro-3-oxobutanoate, monitoring focuses on several key parameters.

Analytical techniques such as HPLC and GC are adapted for in-process control. acs.org Samples can be withdrawn from the reactor at various time points to measure:

Substrate Conversion: The disappearance of the starting material (propyl 4-chloro-3-oxobutanoate).

Product Formation: The appearance of the desired product (this compound).

Enantiomeric Excess: The stereochemical purity of the product formed over time.

This data is vital for determining the optimal reaction endpoint, preventing the formation of byproducts, and ensuring that the final product meets the required stereochemical purity specifications. For example, in biocatalytic reductions, HPLC has been used to monitor the formation of (S)-CHBE and confirm its enantiomeric excess, with values often exceeding 99% ee. acs.orgnih.gov

Theoretical and Computational Studies of Propyl S 4 Chloro 3 Hydroxybutanoate Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

These calculations, often employing Density Functional Theory (DFT), can map the potential energy surface of the reaction. This allows researchers to identify the transition states and intermediates, and to calculate the activation energies for different reaction pathways. For the biocatalytic reduction, quantum chemical calculations can model the hydride transfer from the NADH cofactor to the carbonyl carbon of the substrate within the enzyme's active site.

Table 1: Illustrative Data from Quantum Chemical Calculations for a Model Reaction

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (Ea) | 12.5 | The energy barrier for the hydride transfer from NADH to the substrate. |

| Reaction Energy (ΔErxn) | -8.2 | The overall energy change of the reaction, indicating an exothermic process. |

| Transition State Geometry | C-H bond length: 1.5 Å | The geometry of the highest energy point along the reaction coordinate. |

This data is illustrative and based on typical values for similar enzymatic reductions.

Molecular Modeling and Conformational Analysis of Reactants and Intermediates

Molecular modeling and conformational analysis are essential tools for understanding the three-dimensional structures of reactants, intermediates, and products, which in turn govern the stereoselectivity of the reaction. For Propyl (S)-4-chloro-3-hydroxybutanoate, these methods can predict the most stable conformations of the molecule in different environments, such as in solution or within an enzyme's active site.

By analyzing the conformational landscape, researchers can identify low-energy structures that are more likely to participate in the reaction. This is particularly important for understanding how the substrate binds to the catalyst and how the stereochemical outcome is determined. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of these molecules over time.

In Silico Catalyst Design and Optimization for Enantioselectivity

The design and optimization of catalysts for the enantioselective synthesis of this compound can be significantly accelerated using in silico methods. mdpi.com This is especially true for enzymatic catalysts, where techniques like protein engineering can be guided by computational predictions.

In silico catalyst design often involves creating a model of the enzyme's active site and docking the substrate, Propyl 4-chloro-3-oxobutanoate, into it. By analyzing the binding interactions and the proximity of the substrate to the catalytic residues and the cofactor, researchers can predict which mutations in the enzyme might lead to improved activity or enantioselectivity.

Table 2: Example of In Silico Directed Mutagenesis for Catalyst Optimization

| Wild Type Residue | Mutant Residue | Predicted Change in Enantiomeric Excess (ee) | Rationale |

| Ser142 | Ala | Increase from 95% to >99% | Reduces steric hindrance, allowing for better positioning of the substrate for S-selective reduction. |

| Trp286 | Phe | Decrease to 80% | Alters pi-stacking interactions with the substrate, leading to a less defined binding orientation. |

This data is hypothetical and for illustrative purposes.

Structure-Reactivity and Structure-Stereoselectivity Relationship Investigations

Investigating the relationship between the structure of the substrate and the reactivity and stereoselectivity of the reaction is crucial for optimizing the synthesis of this compound. Computational methods can be used to systematically modify the structure of the substrate and predict the effect of these changes on the reaction outcome.

For example, by changing the ester group from ethyl to propyl, computational models can predict changes in binding affinity to the catalyst and potential impacts on the enantioselectivity. These studies can help in building quantitative structure-activity relationship (QSAR) models that can predict the performance of different substrates without the need for extensive experimental work. The broad substrate specificity of some enzymes suggests that they can accommodate different alkyl esters, including the propyl variant. nih.gov

Green Chemistry Principles in the Production of Propyl S 4 Chloro 3 Hydroxybutanoate

Solvent Minimization and Alternative Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry encourages the reduction or replacement of volatile organic compounds (VOCs) with more benign alternatives.

Water is the most desirable green solvent due to its availability, non-toxicity, and non-flammability. The asymmetric reduction of the substrate, ethyl 4-chloro-3-oxobutanoate (COBE), is often performed in aqueous systems using whole-cell biocatalysts. nih.gov However, challenges such as the low aqueous solubility of the substrate and product inhibition can limit reaction efficiency. nih.gov

To overcome these limitations, biphasic (two-phase) systems, typically combining an aqueous phase with an organic solvent, have been developed. In this setup, the aqueous phase contains the biocatalyst (e.g., recombinant E. coli cells), while the organic phase serves as a reservoir for the substrate and sequesters the product as it is formed. This in-situ extraction minimizes product inhibition and can significantly boost the final product concentration. nih.govnih.gov For instance, a water/n-butyl acetate system using a co-expressed carbonyl reductase and glucose dehydrogenase produced a final product concentration of 1,398 mM in the organic phase, one of the highest yields reported. nih.gov Similarly, an organic-solvent-water two-phase system using E. coli cells expressing enzymes from Candida magnoliae and Bacillus megaterium yielded 2.58 M (430 g/L) of the final product. nih.gov

Table 1: Comparison of Reaction Media in the Biocatalytic Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate

| Reaction System | Biocatalyst | Substrate Concentration | Product Yield/Concentration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aqueous Monophasic | Recombinant E. coli | Fed-batch | 1.25 M (208 g/L) | 100% | nih.gov |

| Water/n-butyl acetate | Recombinant E. coli | Not specified | 1.398 M (in organic phase) | >99% | nih.gov |

| Water/n-butyl acetate | Aureobasidium pullulans | 60 g/L | 56.8 g/L | 97.7% | researchgate.net |

Neoteric solvents, such as ionic liquids (ILs) and deep eutectic solvents (DESs), are being explored as green alternatives to conventional organic solvents. These solvents are characterized by low volatility, high thermal stability, and tunable properties.

In the synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate, research has shown that the addition of certain ILs or DESs can enhance reaction performance. For example, the bioreduction of COBE by Aureobasidium pullulans was successfully performed in an aqueous/ionic liquid biphase system. Using the ionic liquid [Bmim]PF6, a product yield of 92.6% with an enantiomeric excess of 95.4% was achieved. researchgate.net More recently, DESs, which are mixtures of hydrogen bond donors and acceptors, have been used as co-solvents. The synthesis of the target compound using recombinant E. coli cells in a choline chloride:glycerol-water medium showed a 1.21-fold improvement in activity compared to a simple buffer system. nih.gov Another study developed an efficient process in an ethyl acetate-betaine/lactic acid-water system, achieving a high product yield (≥90%) from a high substrate concentration (1000 mM). mdpi.com

Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has a 100% atom economy.

The key reaction in the biocatalytic production of Ethyl (S)-4-chloro-3-hydroxybutanoate is the asymmetric reduction of a ketone (COBE), which is an addition reaction. The theoretical atom economy of this transformation is 100%, as all atoms of the substrate and the reducing equivalents (hydrogen) are incorporated into the final product.

Key waste reduction strategies include:

Whole-Cell Biocatalysis: Using whole microbial cells instead of isolated enzymes eliminates the need for costly and waste-generating enzyme purification steps. nih.gov

Catalyst Immobilization and Reuse: Immobilizing enzymes or whole cells on a solid support allows for easy separation from the reaction mixture and subsequent reuse. This reduces waste associated with catalyst disposal and improves process economics. One study demonstrated that an immobilized dual-enzyme system retained about 50% of its initial activity after six cycles. nih.gov

In-situ Product Removal: As seen in biphasic systems, continuously removing the product from the vicinity of the catalyst prevents inhibition and can drive the reaction to higher conversions, thus reducing waste from incomplete reactions. nih.gov

Energy Efficiency and Mild Reaction Conditions

A major advantage of enzymatic catalysis is the ability to conduct reactions under mild conditions, which significantly reduces energy consumption compared to many traditional chemical processes that require high temperatures and pressures.

Biocatalytic syntheses of Ethyl (S)-4-chloro-3-hydroxybutanoate are typically performed at or near ambient temperatures (25-35°C) and atmospheric pressure. nih.govmdpi.com These conditions eliminate the need for energy-intensive heating, cooling, or high-pressure reactors, thereby lowering both the operational cost and the environmental impact associated with energy production.

Table 2: Mild Reaction Conditions in Biocatalytic Syntheses

| Biocatalyst System | Optimal Temperature (°C) | Optimal pH | Reference |

|---|---|---|---|

| Recombinant E. coli CgCR | 30°C | 7.0 | mdpi.com |

| Immobilized BsCR and BsGDH | 30°C | 8.0 | nih.gov |

| Recombinant E. coli with P. stipitis reductase | 25°C | 6.5 | google.com |

The use of highly efficient biocatalysts can also lead to faster reaction times, further contributing to energy savings. For example, an optimized process using a robust alcohol dehydrogenase achieved a very high space-time yield of 2664 g L⁻¹ d⁻¹, demonstrating remarkable efficiency under mild conditions. acs.org

Sustainable Catalysis and Renewable Feedstocks

The principles of sustainable catalysis focus on using catalysts that are non-toxic, efficient, and can be reused or are derived from renewable sources. The use of renewable feedstocks aims to shift the chemical industry away from its reliance on finite fossil fuels.

Enzymes and whole-cell systems are prime examples of sustainable catalysts. They are biodegradable, operate with high specificity to reduce byproduct formation, and are derived from biological sources. boku.ac.at The production of Ethyl (S)-4-chloro-3-hydroxybutanoate has been successfully demonstrated using a wide variety of biocatalysts, including:

Recombinant Escherichia coli cells expressing specific reductases and dehydrogenases. nih.govnih.gov

Yeast strains such as Candida magnoliae and Aureobasidium pullulans. nih.govresearchgate.net

Enzymes isolated from organisms like Sporobolomyces salmonicolor and Burkholderia gladioli. nih.govresearchgate.net

Future Directions and Emerging Research in Propyl S 4 Chloro 3 Hydroxybutanoate Chemistry

Development of Novel Catalytic Systems with Enhanced Performance

The asymmetric reduction of the corresponding β-ketoester is a critical step in producing enantiomerically pure Propyl (S)-4-chloro-3-hydroxybutanoate. Future research is centered on developing new catalytic systems that offer superior performance in terms of activity, selectivity, and stability. A significant area of focus is biocatalysis, leveraging enzymes and whole-cell systems for their high enantioselectivity and mild reaction conditions. nih.gov

Research into novel carbonyl reductases is a promising avenue. For instance, genome mining has successfully identified reductases from microorganisms like Pichia stipitis and Candida magnoliae that show excellent potential for industrial-scale synthesis of the related compound, ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE). nih.govnih.gov These enzymes, when overexpressed in robust host strains like Escherichia coli, can create highly efficient whole-cell biocatalysts. nih.gov The development of these systems often includes the co-expression of other enzymes, such as glucose dehydrogenase, to create a cofactor regeneration system, which is crucial for the economic viability of large-scale processes by recycling the expensive nicotinamide (B372718) cofactor (NADH). nih.gov

Key research goals in this area include:

Enzyme Engineering: Utilizing techniques like directed evolution and rational design to improve the substrate specificity, thermal stability, and solvent tolerance of existing reductases for the propyl ester.

Whole-Cell Catalyst Optimization: Engineering the host microorganism to enhance catalyst performance and robustness, for example, by improving cell permeability or reducing byproduct formation.

Immobilization Techniques: Developing advanced immobilization methods for both isolated enzymes and whole cells to improve catalyst reusability and simplify downstream processing.

The table below summarizes findings from research on biocatalytic systems for the synthesis of the analogous ethyl ester, indicating potential performance benchmarks for future propyl ester catalysts.

| Catalyst System | Substrate | Key Findings | Reference |

| Recombinant E. coli expressing Carbonyl Reductase (from Pichia stipitis) and Glucose Dehydrogenase | Ethyl 4-chloro-3-oxobutanoate | Achieved >99% enantiomeric excess; demonstrated high yield in a water/organic solvent biphasic system. | nih.gov |

| Recombinant E. coli expressing NADH-dependent Reductase (from Candida magnoliae) | Ethyl 4-chloro-3-oxobutanoate | Showed broad substrate specificity and excellent enantioselectivity (>99.9% ee). | nih.gov |

| Recombinant E. coli expressing Reductase (from Streptomyces coelicolor) | Ethyl 4-chloro-3-oxobutanoate | Pilot-scale (50 L reactor) synthesis achieved 85.4% yield and 99.9% ee. | acs.org |

Integration of Flow Chemistry and Continuous Processing

The synthesis of this compound can involve hazardous reagents or intermediates. The integration of flow chemistry and continuous processing offers significant advantages over traditional batch manufacturing, primarily in safety, process control, and scalability. contractpharma.comnih.gov

Emerging research in this area focuses on:

Multi-step Continuous Synthesis: Designing integrated flow systems that combine several reaction steps—such as the asymmetric reduction and subsequent transformations—into a single, seamless process without the need for manual isolation of intermediates.

Process Analytical Technology (PAT): Implementing inline and online monitoring tools within the flow setup to allow for real-time analysis and optimization of the reaction, ensuring consistent product quality. ajinomoto.com

Modular Reactor Systems: Utilizing modular reactor designs, such as Continuous Stirred Tank Reactors (CSTRs) in cascade or packed-bed reactors with immobilized catalysts, to create flexible and easily scalable production platforms. ajinomoto.com

The adoption of flow chemistry is recognized as a transformative innovation that can revolutionize the pharmaceutical and fine chemical industries by improving energy efficiency, reducing waste, and increasing productivity. contractpharma.com

Application of Artificial Intelligence and Machine Learning in Synthetic Pathway Design and Optimization

Key applications and future developments include:

Retrosynthesis and Pathway Discovery: Using ML models, including graph neural networks and transformer-based architectures, to predict plausible reaction pathways and identify innovative disconnections. chemcopilot.comchemrxiv.org

Reaction Condition Optimization: Employing ML algorithms to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity, thereby reducing the need for extensive experimental screening.

Integration with Automated Synthesis: Combining AI-driven synthesis planning with robotic laboratory platforms to enable the autonomous design, execution, and optimization of the synthesis of the target compound and its derivatives. pharmafeatures.com

A notable development is the creation of hybrid systems that integrate data-driven ML techniques with established retrosynthesis knowledge, allowing chemists to guide the AI by incorporating specific chemical intuition and knowledge as adjustable parameters. nih.gov

Exploration of Unconventional Chemical Transformations and Synthetic Applications

Beyond its use in established synthetic routes, researchers are exploring novel chemical transformations of this compound to generate a wider array of valuable chiral building blocks. The inherent functionality of the molecule—a secondary alcohol, a chlorine atom, and an ester group—provides multiple reaction sites for diverse chemical modifications.

One area of emerging interest is the use of enzymes for transformations other than reduction. For example, halohydrin dehalogenases are being investigated for the conversion of (S)-4-chloro-3-hydroxybutanoates into other useful intermediates. A novel halohydrin dehalogenase from Parvibaculum lavamentivorans has shown high activity toward ethyl (S)-4-chloro-3-hydroxybutanoate, catalyzing its conversion to ethyl (R)-4-cyano-3-hydroxybutyrate, a precursor for various pharmaceuticals. rsc.orgpatsnap.com This enzymatic cyanation represents an unconventional and highly selective transformation.

Future research directions in this domain include:

Enzymatic Derivatization: Discovering and engineering novel enzymes (e.g., lipases, esterases, dehalogenases) to perform highly selective transformations on the propyl ester, such as kinetic resolutions or regioselective modifications.

Novel C-C and C-N Bond Forming Reactions: Developing new catalytic methods to utilize the chlorohydrin moiety as an electrophile in cross-coupling or substitution reactions to build more complex molecular architectures.

Polymer Chemistry: Investigating the potential of this compound and its derivatives as monomers for the synthesis of novel biodegradable polymers with tailored properties.

By exploring these unconventional transformations, the synthetic utility of this compound can be expanded far beyond its current applications, opening doors to new materials and pharmacologically active molecules.

常见问题

Q. What enzymatic methods are commonly used for synthesizing Propyl (S)-4-chloro-3-hydroxybutanoate, and how do reaction parameters influence yield and enantiomeric excess?

Methodological Answer: The compound is synthesized via asymmetric reduction of its ketone precursor (e.g., ethyl 4-chloro-3-oxobutanoate, COBE) using recombinant Escherichia coli expressing carbonyl reductases (e.g., ChKRED20 or RpCR). Key parameters include:

- pH and temperature : Optimal activity of carbonyl reductase is typically observed at pH 6.0–7.5 and 30–37°C .

- Co-substrate : Glucose dehydrogenase (GDH) is coexpressed for NADPH regeneration, improving conversion efficiency .

- Inoculum size and biocatalyst age : Younger cells (harvested at mid-log phase) show higher catalytic activity .

Yield and enantiomeric excess (ee) >99% can be achieved by optimizing these parameters .

Q. What analytical techniques are recommended for determining enantiomeric purity during synthesis?

Methodological Answer: Chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral stationary phases (e.g., β-cyclodextrin columns) are standard. For example:

- HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (95:5) mobile phase to resolve enantiomers .

- GC : Employ a CP-Chirasil-DEX CB column for rapid analysis .

Calibration with pure (S)- and (R)-enantiomers is critical for accurate quantification .

Advanced Research Questions

Q. How can enzyme engineering improve the synthesis of this compound?

Methodological Answer:

- Thermostabilization : Site-directed mutagenesis (e.g., introducing disulfide bonds in ChKRED20) enhances enzyme stability at elevated temperatures (up to 50°C), enabling prolonged reaction cycles .

- Cofactor specificity : Engineering NADH-dependent variants reduces reliance on expensive NADPH .

- Substrate scope : Directed evolution broadens substrate acceptance for structurally diverse ketone precursors .

Validated mutants should be screened using high-throughput assays (e.g., microplate-based NADPH depletion) .

Q. What statistical experimental designs are suitable for optimizing bioprocess parameters?

Methodological Answer:

- Box-Behnken Design : A three-level factorial design optimizes multiple variables (e.g., substrate concentration, pH, temperature) while minimizing experimental runs. For example, this method identified optimal β-cyclodextrin levels for nanoparticle encapsulation .

- 23 Complete Factorial Design : Tests interactions between factors (e.g., enzyme loading, co-substrate ratio) to maximize yield and ee. ANOVA analysis (p < 0.05) confirms model validity .

Software tools like Design-Expert® (Stat-Ease) automate data analysis and response surface modeling .

Q. How should researchers address discrepancies in catalytic efficiencies reported for different carbonyl reductases?

Methodological Answer:

- Standardized assays : Compare enzymes under identical conditions (pH, temperature, substrate concentration) to isolate intrinsic activity differences .

- Kinetic parameter analysis : Calculate , , and for each reductase. For instance, RpCR exhibits a of 450 min⁻¹, outperforming wild-type ChKRED20 ( = 120 min⁻¹) .

- Structural modeling : Use tools like WHATIF or PyMOL to correlate active-site residues (e.g., Ser167 in RpCR) with substrate binding efficiency .

Q. What safety protocols are critical given limited toxicity data for this compound?

Methodological Answer:

- Exposure limits : Follow AEGL-2 (Acute Exposure Guideline Level-2) for chloroformate analogs (e.g., propyl chloroformate) as a precaution, though specific data for this compound are lacking .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C to prevent decomposition .

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal agencies to avoid environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。